N-(4-Ethoxy-2-nitrophenyl)acetamide
Description
Contextual Significance within Nitroaromatic and Acetanilide (B955) Chemistry
N-(4-Ethoxy-2-nitrophenyl)acetamide is firmly rooted in two major classes of organic compounds: nitroaromatics and acetanilides. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone of the chemical industry. nih.govnih.gov They are integral to the synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. nih.govnih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring, making these compounds key precursors for a multitude of chemical transformations. wikipedia.orgscielo.br
Acetanilide and its derivatives, on the other hand, have a rich history in medicinal chemistry. eurekaselect.comresearchgate.net The parent compound, acetanilide, was one of the first synthetic analgesics and antipyretics, though its use was limited by toxicity. researchgate.net This led to the development of a vast library of acetanilide derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. iscientific.orgeurekaselect.com The acetamide (B32628) group (–NHCOCH₃) is a key structural feature in many pharmacologically active molecules. iscientific.org
This compound thus combines the chemical reactivity of a nitroaromatic compound with the structural motif of the acetanilides, making it a compound of interest for creating new molecules with potentially valuable properties.
Historical Overview of Related Chemical Structures
The study of compounds related to this compound has a long and significant history. The journey of acetanilide derivatives in medicine began in 1886 when acetanilide itself was introduced as an analgesic and antipyretic. eurekaselect.comresearchgate.net While its clinical use was short-lived due to its side effects, it paved the way for the development of safer and more effective drugs like paracetamol (acetaminophen), a hydroxylated acetanilide derivative. iscientific.orgresearchgate.net
The exploration of nitroaromatic compounds has been equally impactful. Since the advent of synthetic organic chemistry, nitration has been a fundamental reaction for introducing nitrogen-containing functional groups into aromatic systems. jcbsc.org This has been crucial for the synthesis of explosives, dyes, and a multitude of chemical intermediates. nih.gov The reduction of the nitro group to an amino group is a particularly important transformation, providing access to anilines, which are themselves versatile precursors for a wide range of chemical products. wikipedia.org
The synthesis of this compound itself is a multi-step process that typically involves the nitration of 4-ethoxyaniline followed by the acetylation of the resulting 4-ethoxy-2-nitroaniline (B1294931). smolecule.com This synthetic route draws upon well-established reactions in organic chemistry, highlighting the interconnectedness of fundamental chemical transformations in the creation of novel compounds.
Scope and Research Objectives for this compound Studies
Research centered on this compound primarily focuses on its utility as a synthetic intermediate. Key research objectives include:
Development of Novel Synthetic Methodologies: Researchers are interested in optimizing the synthesis of this compound and exploring its reactivity in various chemical transformations. This includes investigating its use in creating heterocyclic compounds, which are prevalent in many biologically active molecules.
Exploration of Pharmacological Potential: Given its structural similarity to known bioactive compounds, a significant area of research involves using this compound as a starting material for the synthesis of new potential therapeutic agents. The presence of the nitro and acetamide groups provides handles for further chemical modification to create a library of related compounds for biological screening. iscientific.orgeurekaselect.com
Investigation of Physicochemical Properties: A thorough understanding of the compound's physical and chemical properties, such as its solubility, melting point, and spectral characteristics, is crucial for its application in synthesis and for predicting the properties of its derivatives. cymitquimica.comchemeo.com
Chemical and Physical Properties of this compound
The properties of this compound are dictated by its molecular structure, which includes a phenyl ring substituted with an ethoxy group, a nitro group, and an acetamide group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | cymitquimica.comnist.govnist.gov |
| Molecular Weight | 224.21 g/mol | nih.gov |
| CAS Number | 885-81-4 | nist.govnist.govnih.gov |
| Boiling Point | 438.4°C at 760 mmHg | |
| Density | 1.282 g/cm³ | |
| Flash Point | 218.9°C | |
| Refractive Index | 1.582 | |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | cymitquimica.com |
The presence of the electron-withdrawing nitro group influences the compound's reactivity, particularly in electrophilic aromatic substitution reactions. cymitquimica.com The acetamide moiety can participate in hydrogen bonding, which affects its physical properties and interactions with other molecules. The ethoxy group, being hydrophobic, contributes to its solubility characteristics. cymitquimica.com
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR Spectra | Provides information about the number and types of hydrogen atoms in the molecule. nih.gov |
| ¹³C NMR Spectra | Reveals the carbon framework of the molecule. nih.gov |
| Mass Spectrometry (GC-MS) | Determines the molecular weight and fragmentation pattern of the compound. nist.govnih.gov |
| Infrared (IR) Spectrum | Identifies the functional groups present in the molecule, such as the nitro and carbonyl groups. nist.gov |
Research Findings
Recent research has highlighted the non-planar nature of related substituted acetanilides. For instance, studies on N-(4-methoxy-2-nitrophenyl)acetamide, a closely related compound, have shown significant deviation from planarity. nih.gov This non-planarity can influence the molecule's crystal packing and its interactions with biological targets. nih.gov The synthesis of this compound is typically achieved through a two-step process: the nitration of 4-ethoxyaniline followed by the acetylation of the resulting 4-ethoxy-2-nitroaniline with acetic anhydride (B1165640). smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)acetamide | |
|---|---|---|
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InChI |
InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIVDQQSRJCDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061263 | |
| Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |
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Molecular Weight |
224.21 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-81-4 | |
| Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |
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| Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |
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| Record name | p-Acetophenetide, 2'-nitro- | |
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| Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |
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| Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |
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| Record name | N-(4-ethoxy-2-nitrophenyl)acetamide | |
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| Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |
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Synthetic Strategies and Methodologies for N 4 Ethoxy 2 Nitrophenyl Acetamide
Established Reaction Pathways for N-(4-Ethoxy-2-nitrophenyl)acetamide Synthesis
The production of this compound is predominantly accomplished through the formation of an amide bond, most commonly via the acetylation of a substituted aniline (B41778) precursor.
Acetylation of Substituted Anilines in this compound Production
The most direct and widely employed method for synthesizing this compound is the acetylation of 4-ethoxy-2-nitroaniline (B1294931). This reaction introduces the acetyl group (-COCH₃) to the amino (-NH₂) function of the aniline derivative.
The process typically involves the use of an acetylating agent, with acetic anhydride (B1165640) being a common choice. The reaction conditions can be varied to optimize the yield and purity of the product. For instance, the acetylation can be carried out using acetic anhydride in the presence of a base like pyridine, which also acts as a catalyst. nih.govajrconline.org This reaction is often conducted at room temperature or with gentle heating. nih.gov An alternative approach involves using glacial acetic acid as the solvent for the reaction between 4-ethoxy-2-nitroaniline and acetic anhydride. wikipedia.orgnih.gov A similar methodology is reported for the synthesis of the analogous compound, N-(4-methoxy-2-nitrophenyl)acetamide, where 4-methoxy-2-nitroaniline (B140478) is treated with acetic anhydride in glacial acetic acid. nih.gov
This synthesis route is a two-step process when starting from 4-ethoxyaniline. The first step is the nitration of 4-ethoxyaniline using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-ethoxy-2-nitroaniline. nih.gov The subsequent acetylation of this intermediate then produces the final product, this compound. nih.govajrconline.org
Interactive Data Table: Acetylation of 4-Ethoxy-2-nitroaniline
| Starting Material | Acetylating Agent | Solvent/Catalyst | Temperature | Product | Reference |
| 4-Ethoxy-2-nitroaniline | Acetic Anhydride | Pyridine | Room Temperature / 25-50°C | This compound | nih.gov |
| 4-Ethoxy-2-nitroaniline | Acetic Anhydride | Acetic Acid | Not specified | This compound | wikipedia.org |
| 4-Methoxy-2-nitroaniline | Acetic Anhydride | Glacial Acetic Acid | Room Temperature (18h) | N-(4-Methoxy-2-nitrophenyl)acetamide | nih.gov |
Amide Bond Formation Techniques for this compound
Beyond the use of acetic anhydride, the formation of the amide bond in this compound can be conceptualized through various modern amide bond formation techniques, particularly those effective for electron-deficient anilines like 4-ethoxy-2-nitroaniline. While specific examples for this exact compound are not extensively detailed, general protocols for such transformations are well-established in organic synthesis.
These methods typically involve the activation of a carboxylic acid (in this case, acetic acid) with a coupling reagent, followed by the reaction with the amine. A variety of coupling reagents are available for this purpose, including:
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for creating amide bonds. nih.gov The combination of EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov
Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are powerful activators for amide bond formation, although they can be sluggish with some electron-deficient amines. nih.gov
Phosphonium Salts: Reagents like BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are also utilized. nih.gov
Triazine-based Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is another effective coupling reagent that can function in aqueous media. luxembourg-bio.com
A notable alternative strategy involves the direct conversion of a nitroarene to an N-aryl amide in a one-pot, two-step process, which avoids the handling of potentially hazardous aniline intermediates. unimi.it
Green Chemistry Approaches in this compound Synthesis
While specific literature detailing green chemistry approaches for the synthesis of this compound is limited, general principles of green chemistry can be applied to its production. These methods aim to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. researchgate.net
Microwave-Assisted Synthesis: A prominent green chemistry technique is the use of microwave irradiation to accelerate organic reactions. ajrconline.org Microwave-assisted synthesis often leads to dramatically reduced reaction times, lower energy consumption, and can sometimes be performed in the absence of a solvent (solvent-free conditions). ajrconline.orgresearchgate.netiosrphr.org The amidation of amines with an acetyl donor under catalyst-free and solvent-free microwave conditions has been reported, representing a potentially greener route to compounds like this compound. researchgate.net
Photocatalytic Synthesis: Another emerging green approach involves photocatalysis. Selective organic transformations can be achieved using semiconductor photocatalysts like titanium dioxide (TiO₂) under UV irradiation. researchgate.net For instance, the photocatalytic reduction of nitroaromatics in the presence of an alcohol can lead to the formation of new chemical bonds and heterocyclic structures. researchgate.net This suggests a potential, though currently unexplored, avenue for novel syntheses involving this compound precursors.
Derivatization and Analog Synthesis from this compound Precursors
The scaffold of this compound allows for various chemical modifications to produce a range of derivatives and analogs. These modifications can target the ethoxy group or the nitro group, leading to compounds with potentially different properties and applications.
Modification of the Ethoxy Moiety in this compound Derivatives
The ethoxy group on the phenyl ring can be altered to generate a series of alkoxy analogs. This is demonstrated by the synthesis of related compounds where the ethoxy group is replaced by other substituents. For example, N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide are known analogs. nih.gov The synthesis of the methoxy (B1213986) derivative follows a similar acetylation pathway starting from 4-methoxy-2-nitroaniline. nih.gov
Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce or modify the alkoxy group, especially when the aromatic ring is activated by electron-withdrawing groups like the nitro group.
Functionalization of the Nitro Group within this compound Scaffolds
The nitro group is a versatile functional group that can be transformed into various other functionalities, serving as a key site for derivatization.
Reduction to an Amine: The most common transformation of the nitro group is its reduction to an amino group (-NH₂). This reaction converts this compound into N-(2-amino-4-ethoxyphenyl)acetamide. This transformation can be achieved using a variety of reducing agents. wikipedia.org
Interactive Data Table: Common Reagents for Nitro Group Reduction
| Reducing Agent | Reaction Conditions | Reference |
| Iron (Fe) in acidic media | Acidic environment (e.g., HCl) | |
| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Raney Nickel, Pd/C, PtO₂) | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic solution | wikipedia.org |
| Zinc (Zn) | In aqueous ammonium (B1175870) chloride for reduction to hydroxylamine (B1172632) | wikipedia.org |
Coupling Reactions: The nitro group can also participate directly in coupling reactions. For instance, nitroarenes can be used as nitrogen sources in the synthesis of N-arylsulfonamides through a reductive coupling with sodium arylsulfinates, catalyzed by iron(II) chloride. organic-chemistry.org This opens up the possibility of synthesizing sulfonamide derivatives directly from this compound.
Cyclization and Ring Transformations: The strong electron-withdrawing nature of the nitro group activates the aromatic ring, potentially facilitating cyclization or ring-transformation reactions to form various heterocyclic structures, although specific examples starting from this exact scaffold are not prevalent in the literature. nih.govmdpi.com
Aromatic Ring Transformations in this compound Analogues
The structural framework of this compound, characterized by the ortho-nitroacetamido functionality, serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The transformations primarily involve the chemical manipulation of the nitro and acetamido groups, leading to intramolecular cyclization and the formation of a new ring fused to the original ethoxy-substituted benzene (B151609) ring. These reactions are pivotal in medicinal chemistry and materials science for creating complex molecules with specific biological or physical properties.
A predominant strategy for transforming the aromatic ring of N-(4-alkoxy-2-nitrophenyl)acetamide analogues is reductive cyclization. nih.gov In this approach, the nitro group is chemically reduced to an amino group, which then reacts with the adjacent amide functionality (or a derivative thereof) to form a new heterocyclic ring. This process is often a one-pot reaction, providing an efficient route to complex molecules. rsc.org
Benzimidazole (B57391) Formation:
One of the most common transformations is the synthesis of benzimidazole derivatives. Analogues of this compound, such as other N-acyl-o-nitroanilines, can undergo reductive cyclization to yield benzimidazoles. organic-chemistry.orgresearchgate.net For instance, the reaction of o-nitroanilines with alcohols or aldehydes, often catalyzed by transition metals or under metal-free transfer hydrogenation conditions, leads to the in-situ formation of an intermediate diamine which subsequently cyclizes. organic-chemistry.orgresearchgate.net The reaction of N-cyanomethyl-o-nitroanilines in a basic medium also yields benzimidazole derivatives, specifically 2-cyanobenzimidazole N-oxides, which can be further hydrolyzed. rsc.org Similarly, base-mediated cyclization of N-alkyl-2-nitroaniline derivatives is a known route to benzimidazole N-oxides. researchgate.net
Quinoxaline (B1680401) Synthesis:
Analogues lacking the acetyl group, such as 4-alkoxy-2-nitroanilines, are key starting materials for quinoxaline synthesis. researchgate.netorganic-chemistry.org This transformation typically involves a condensation reaction with a 1,2-dicarbonyl compound or a vicinal diol. rsc.orgsapub.org An iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has been developed, where the nitro group is reduced to an amine and the diol is oxidized to a dicarbonyl species in situ. rsc.orgresearchgate.net This cascade reaction generates the 1,2-diaminobenzene intermediate that readily condenses to form the quinoxaline ring system. rsc.org Various catalysts, including those based on nickel, iridium, and cobalt, have also been employed for this transformation. researchgate.netorganic-chemistry.org
The following table summarizes representative aromatic ring transformations starting from analogues of this compound.
Table 1: Aromatic Ring Transformations of this compound Analogues
| Starting Analogue | Reagents/Conditions | Transformation Type | Product Class |
| Substituted 2-Nitroaniline | Vicinal Diols, Iron-Cyclopentadienone Complex, Trimethylamine N-oxide | Reductive Condensation/Cyclization | Quinoxalines rsc.org |
| Substituted 2-Nitroaniline | Benzyl Alcohols, KOtBu, Et3SiH | Transfer Hydrogenative Cascade | Benzimidazoles organic-chemistry.org |
| N-Phenacyl-N-p-tolylsulphonyl-o-nitroaniline | Sodium Alkoxide in Alcohol | Cyclization | 2-Alkoxybenzimidazole N-oxides rsc.org |
| N-Cyanomethyl-o-nitroaniline | Basic Media (e.g., NaOH) | Cyclization/Hydrolysis | Benzimidazole N-oxides rsc.org |
| 4-Alkoxy-2-nitroaniline | Vicinal Diols, NiBr₂/1,10-phenanthroline catalyst | Reductive Condensation/Cyclization | Quinoxalines organic-chemistry.org |
These methodologies highlight the utility of the substituted o-nitroaniline core structure, inherent in this compound, as a powerful synthon for constructing fused heterocyclic systems like benzimidazoles and quinoxalines through various intramolecular cyclization strategies.
Molecular Structure and Conformational Analysis of N 4 Ethoxy 2 Nitrophenyl Acetamide
X-ray Crystallographic Investigations of N-(4-Ethoxy-2-nitrophenyl)acetamide and Related Structures
X-ray crystallography provides the most definitive insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid. While direct and complete crystallographic data for this compound is best understood in the context of its analogues, the analysis of closely related structures, such as N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, offers a robust framework for understanding its structural characteristics.
Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Patterns
Hydrogen bonding plays a pivotal role in the molecular assembly of this compound and its derivatives. In the case of the closely related N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the N—H group of the acetamide (B32628) moiety is involved in a bifurcated hydrogen bond. Current time information in Cambridgeshire, GB. This includes an intramolecular component with an oxygen atom of one nitro group and an intermolecular component with a nitro group of an adjacent molecule. Current time information in Cambridgeshire, GB. This intermolecular hydrogen bonding leads to the formation of chains that propagate along the researchgate.net direction. Current time information in Cambridgeshire, GB.
Furthermore, various C—H⋯O interactions contribute to the stability of the crystal structure. nih.gov The interplay of these hydrogen bonds results in a well-defined three-dimensional network.
A comparative analysis with N-(4-Methoxy-2-nitrophenyl)acetamide shows that an intramolecular N—H⋯O hydrogen bond is also present, influencing the orientation of the substituents. nih.goviucr.org In the case of N-(4-hydroxy-2-nitrophenyl)acetamide, the hydrogen-bonding pattern is different, with the N—H group forming an intramolecular hydrogen bond to a nitro oxygen atom, and the hydroxyl group participating in an intermolecular hydrogen bond to an amide oxygen atom. nih.gov
Conformational Preferences and Torsion Angle Analysis of this compound
The conformation of this compound, particularly the orientation of its substituent groups relative to the phenyl ring, is best described by torsion angles. Research on the analogous N-(4-Methoxy-2-nitrophenyl)acetamide provides specific comparative data for the ethoxy derivative. nih.gov
The deviation from planarity in this compound can be quantified by the torsion angles about the bonds connecting the substituents to the phenyl ring. The following table presents the key torsion angles for this compound as cited in comparative studies. nih.goviucr.org
| Torsion Angle | Value (°) |
| C—C—O—C (ethoxy group) | 0.56 (12) |
| O—N—C—C (nitro group) | -14.94 (13) |
| C—N—C—C (acetamido group) | 18.23 (15) |
These values indicate that while the ethoxy group is nearly coplanar with the phenyl ring, the nitro and acetamido groups are significantly twisted out of the plane. This is a common feature in ortho-substituted acetanilides, where steric hindrance between adjacent substituents forces them to adopt a non-planar conformation to minimize repulsion.
For comparison, in the dinitro analogue, N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the acetamido group is also nearly coplanar with the phenyl ring, exhibiting a C5—C4—N2—C9 torsion angle of 3.18 (9)°. Current time information in Cambridgeshire, GB. However, the nitro groups in this molecule show significant twists of 25.27 (3)° and 43.63 (2)° out of the phenyl plane. Current time information in Cambridgeshire, GB.researchgate.net In N-(4-Methoxy-2-nitrophenyl)acetamide, the methoxy (B1213986) group is nearly coplanar (C—C—O—C torsion angle of 6.1 (5)°), while the nitro and acetamido groups are twisted by 12.8 (5)° and 25.4 (5)° respectively. nih.goviucr.org
Deviations from Planarity in Substituted Phenyl Rings of this compound
The planarity of the phenyl ring in substituted acetanilides is often distorted by the electronic and steric nature of the substituents. In this compound, the presence of three substituents—an ethoxy group, a nitro group, and an acetamido group—introduces considerable strain, leading to deviations from ideal planarity.
The non-planar conformation of the nitro and acetamido groups, as indicated by their torsion angles, is a direct consequence of steric repulsion between these bulky ortho-substituents. nih.goviucr.org This forces the phenyl ring itself to potentially adopt a slightly distorted conformation to accommodate the steric strain.
In the related N-(4-Methoxy-2-nitrophenyl)acetamide, the molecule is described as significantly non-planar. iucr.org This non-planarity is a result of the varying degrees to which the substituent groups are twisted out of the plane of the central phenyl ring. nih.gov A similar situation is expected for this compound. The degree of planarity is also influenced by the nature of the substituent at the 4-position. For instance, N-(4-Hydroxy-2-nitrophenyl)acetamide is noted to be considerably more planar, which is attributed to the influence of intermolecular hydrogen bonding involving the hydroxyl group. nih.gov
Chemical Reactivity and Mechanistic Investigations of N 4 Ethoxy 2 Nitrophenyl Acetamide
Functional Group Reactivity of the Nitro Group in N-(4-Ethoxy-2-nitrophenyl)acetamide
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the entire molecule. Its most prominent reaction is reduction, which can yield several different products depending on the reagents and conditions employed. wikipedia.org
The complete reduction of the nitro group leads to the formation of the corresponding aniline (B41778) derivative, 4-ethoxy-2-aminoacetanilide. This transformation is of great industrial and laboratory importance. A variety of methods exist to achieve this:
Catalytic Hydrogenation: This is a common and efficient method, often utilizing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Platinum-based catalysts are also effective. wikipedia.orgresearchgate.net
Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for nitro group reduction. wikipedia.orgcommonorganicchemistry.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com
Under controlled conditions, the reduction can be stopped at intermediate stages. For instance, using reagents like zinc metal with ammonium (B1175870) chloride can lead to the formation of the corresponding N-arylhydroxylamine. wikipedia.org The choice of reducing agent is critical, as harsh reagents like lithium aluminum hydride (LiAlH₄) are typically not used for aromatic nitro compounds as they tend to produce azo compounds as byproducts. commonorganicchemistry.com
The reactivity of the nitro group is also influenced by the other substituents on the aromatic ring. Studies on substituted nitrobenzenes have shown that electron-donating groups, such as the ethoxy group present in this molecule, can decrease the rate of nitro group reduction. orientjchem.org Furthermore, crystallographic studies on analogous compounds like N-(4-Methoxy-2-nitrophenyl)acetamide show that the nitro group is twisted out of the plane of the phenyl ring. iucr.orgnih.gov This non-planar orientation, which is also observed in the ethoxy analogue, can impact its interaction with catalysts and reagents. nih.gov An intramolecular hydrogen bond can also form between the nitro group's oxygen and the hydrogen of the acetamide (B32628) group, which can influence the group's reactivity. iucr.orgresearchgate.net
| Reagent/Catalyst | Conditions | Primary Product |
| H₂ / Palladium on Carbon (Pd/C) | Standard temperature and pressure | Aniline derivative |
| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Heating | Aniline derivative |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Aniline derivative |
| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Aqueous solution | N-Arylhydroxylamine |
Transformations Involving the Ethoxy Moiety of this compound
The ethoxy group (-OCH₂CH₃) is an electron-donating group due to the lone pairs on the oxygen atom. This property influences the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. While the ethoxy group itself is generally stable, it can undergo certain transformations under specific conditions.
One potential reaction is the cleavage of the ether linkage to form a phenol. This typically requires harsh conditions, such as refluxing with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). In the context of this compound, this would yield N-(4-hydroxy-2-nitrophenyl)acetamide.
The ethoxy group can also be substituted through nucleophilic aromatic substitution reactions, although this is less common and requires a highly activated ring. The presence of the ortho-nitro group does activate the ring towards such substitutions.
Reactivity and Stability of the Acetamide Linkage in this compound
The acetamide linkage (-NHCOCH₃) is a key functional group that can be chemically transformed, most commonly through hydrolysis. Amides are the least reactive of the carboxylic acid derivatives, so these reactions typically require heat and the presence of a strong acid or base. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: When heated with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, the acetamide bond is cleaved. chemguide.co.uklibretexts.org The reaction with water is catalyzed by the acid and results in the formation of 4-ethoxy-2-nitroaniline (B1294931) and acetic acid. libretexts.org Under acidic conditions, the amine product will be protonated, existing as an ammonium salt (e.g., 4-ethoxy-2-nitroanilinium chloride if HCl is used). chemguide.co.uk
Base-Catalyzed Hydrolysis: Heating the compound with an aqueous solution of a strong base, like sodium hydroxide, also cleaves the amide bond. chemguide.co.uklibretexts.org This process, known as saponification, yields 4-ethoxy-2-nitroaniline and the salt of the carboxylic acid (e.g., sodium acetate (B1210297) if NaOH is used). libretexts.org The evolution of ammonia (B1221849) upon heating with a base is a classic test for amides, though in this case, the product would be the substituted aniline. chemguide.co.uklibretexts.org
The stability of the amide bond is also influenced by its steric environment. In related structures, the acetamide group is found to be significantly twisted out of the plane of the benzene (B151609) ring. iucr.orgnih.gov This non-planar conformation could sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially affecting the rate of hydrolysis.
| Condition | Reagents | Products |
| Acidic | Dilute Acid (e.g., HCl), Heat | 4-Ethoxy-2-nitroaniline (as ammonium salt), Acetic Acid |
| Basic | Strong Base (e.g., NaOH), Heat | 4-Ethoxy-2-nitroaniline, Acetate Salt (e.g., Sodium Acetate) |
Oxidative and Reductive Processes Affecting this compound
The entire molecule of this compound can be subjected to oxidative and reductive conditions, which primarily affect the nitro and acetamide groups, as well as the aromatic ring itself.
Reductive Processes: As detailed in section 4.1, the most significant reductive process for this molecule is the reduction of the nitro group. wikipedia.org The choice of reducing agent allows for selective transformation. Mild reagents can be chosen to reduce the nitro group without affecting the acetamide linkage. commonorganicchemistry.com For example, catalytic hydrogenation with Pd/C or treatment with SnCl₂ are well-established methods for selectively reducing a nitro group to an amine in the presence of an amide. commonorganicchemistry.com Conversely, very strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide group to an amine, but this is complicated by the reagent's reactivity with the nitro group. commonorganicchemistry.comlibretexts.org
Oxidative Processes: While the compound already contains a nitro group, further oxidation is possible. Research on analogous 4-alkoxyacetanilides has shown that they can react with cellular oxidants like hypochlorite (B82951) (OCl⁻) and peroxynitrite (ONOO⁻). iucr.orgnih.govresearchgate.net These reactions can lead to the formation of additional nitrated and chlorinated products. nih.gov It is suspected that this compound could undergo similar transformations when exposed to strong oxidizing agents, potentially leading to further substitution on the aromatic ring. iucr.orgnih.gov The positions of further substitution would be directed by the existing activating (ethoxy) and deactivating (nitro, acetamido) groups.
Advanced Spectroscopic and Analytical Characterization of N 4 Ethoxy 2 Nitrophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-(4-Ethoxy-2-nitrophenyl)acetamide
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), splitting pattern (multiplicity), and integration value. The spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group, the aromatic protons, the amide proton, and the acetyl methyl protons.
The ethoxy group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to spin-spin coupling. The acetyl group's methyl protons (–COCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic region is more complex due to the substitution pattern. The three protons on the phenyl ring will appear as distinct signals, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and acetamido groups. The amide proton (–NH–) often appears as a broad singlet.
¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov The spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule, including the two carbons of the ethoxy group, the two carbons of the acetamido group, and the six carbons of the aromatic ring. The chemical shifts are influenced by the electronegativity of the attached groups, with carbons bonded to oxygen and nitrogen appearing further downfield.
While specific spectral data from published literature is limited, analysis of analogous compounds like Phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) provides a strong basis for interpretation. thermofisher.com For Phenacetin, the ethoxy group protons appear at approximately 1.4 ppm (triplet) and 4.0 ppm (quartet), and the acetyl methyl protons are at 2.1 ppm (singlet). thermofisher.com The introduction of a strong electron-withdrawing nitro group at the ortho position in this compound would be expected to shift the signals of the nearby aromatic protons significantly downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Acetyl CH₃ | ~2.2 | Singlet | 3H |
| Ethoxy CH₃ | ~1.4 | Triplet | 3H |
| Ethoxy CH₂ | ~4.1 | Quartet | 2H |
| Aromatic H | ~7.0 - 8.5 | Multiplets/Doublets | 3H |
| Amide NH | ~9.5 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~25 |
| Ethoxy CH₃ | ~15 |
| Ethoxy CH₂ | ~65 |
| Aromatic C | ~110 - 155 |
| Carbonyl C=O | ~169 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The functional groups within this compound give rise to characteristic absorption or scattering bands in their respective spectra. nist.govchemicalbook.com
The IR spectrum, available from the NIST WebBook, displays key absorption bands that confirm the compound's structure. nist.gov The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, prominent peak usually found between 1700 and 1650 cm⁻¹.
The nitro group (–NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1570-1500 cm⁻¹ and a symmetric stretch around 1370-1300 cm⁻¹. The presence of the ethoxy group is confirmed by C-O-C stretching vibrations, typically in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ range.
Raman spectroscopy, while providing similar vibrational information, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretch of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3300 - 3100 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |
| Amide (C=O) | Stretch (Amide I) | 1700 - 1650 | Strong |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |
| Nitro (N-O) | Asymmetric Stretch | 1570 - 1500 | Strong |
| Nitro (N-O) | Symmetric Stretch | 1370 - 1300 | Strong |
| Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, with a molecular formula of C₁₀H₁₂N₂O₄, the exact molecular weight is 224.21 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum of this compound shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 224. nih.govnist.gov
The fragmentation pattern provides structural clues. A common fragmentation pathway for N-acetamido compounds is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement. This results in a significant fragment ion observed at m/z 182. Another prominent fragment is seen at m/z 154, which corresponds to the subsequent loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethoxy group of the m/z 182 fragment. These key fragments help to confirm the connectivity of the acetamido and ethoxy groups. nih.gov
Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Ion/Fragment | Formula | Proposed Loss from Parent/Precursor |
| 224 | Molecular Ion [M]⁺• | [C₁₀H₁₂N₂O₄]⁺• | - |
| 182 | [M - H₂CCO]⁺• | [C₈H₁₀N₂O₃]⁺• | Loss of ketene |
| 154 | [M - H₂CCO - C₂H₄]⁺• | [C₆H₆N₂O₂]⁺• | Loss of ethylene from m/z 182 |
Chromatographic Techniques for Separation and Purity Determination of this compound
Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques.
A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for analyzing polar and non-polar compounds. The separation is achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com This method is scalable and can be adapted for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications or for preparative separation to isolate impurities. sielc.com
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another viable technique for analyzing the compound, as indicated by spectral data available in the PubChem database. nih.gov For GC analysis, the compound must be thermally stable and sufficiently volatile. Given its boiling point of 438.4 °C at 760 mmHg, GC analysis is feasible. echemi.com In GC, separation occurs based on the compound's partitioning between a stationary phase coated inside a long capillary column and an inert carrier gas (mobile phase). The retention time is a characteristic property used for identification, while the peak area allows for quantification and purity assessment.
Table 5: Chromatographic Methods for this compound
| Technique | Stationary Phase (Column) | Mobile Phase | Principle of Separation |
| RP-HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | Partitioning based on polarity |
| GC | Standard capillary column (e.g., polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Partitioning based on volatility and interaction with stationary phase |
Computational Chemistry and Theoretical Modeling of N 4 Ethoxy 2 Nitrophenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in determining the electronic structure and predicting various physicochemical properties of N-(4-Ethoxy-2-nitrophenyl)acetamide. These calculations, often employing methods like Density Functional Theory (DFT) or group contribution methods, provide a quantitative understanding of the molecule's stability, reactivity, and electronic distribution.
The presence of an electron-donating ethoxy group and an electron-withdrawing nitro group on the phenyl ring creates a distinct electronic environment. The acetamide (B32628) group further influences the electronic properties through its resonance and inductive effects.
Several key properties have been calculated for this compound using computational approaches. Group-contribution methods, such as the Joback method, provide estimates for thermodynamic properties based on the molecule's functional groups. chemeo.commdpi.com These calculations are crucial for predicting the behavior of the compound in various chemical processes.
Below is a table of computationally derived properties for this compound.
| Property | Value | Unit | Source / Method |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄ | - | PubChem nih.gov |
| Molecular Weight | 224.21 | g/mol | PubChem nih.gov |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 17.49 | kJ/mol | Joback Method chemeo.com |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -238.23 | kJ/mol | Joback Method chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 34.17 | kJ/mol | Joback Method chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 73.64 | kJ/mol | Joback Method chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.952 | - | Crippen Method chemeo.com |
| Topological Polar Surface Area | 84.2 | Ų | Computed nih.gov |
These calculated values indicate the thermodynamic stability and polarity of the molecule. For instance, the negative enthalpy of formation suggests that the compound is stable relative to its constituent elements. The partition coefficient (logP) points to moderate lipophilicity.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While quantum calculations provide information on a static molecule, molecular dynamics (MD) simulations are essential for exploring its conformational landscapes and dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of flexibility, solvent interactions, and the accessible shapes a molecule can adopt.
For this compound, key areas of conformational flexibility include the rotation around the C-N bonds of the acetamide and nitro groups, and the C-O bond of the ethoxy group. Crystallographic studies of analogous compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, reveal important structural tendencies that would inform and be tested by MD simulations. nih.goviucr.org
In related structures, the acetamido group shows a tendency to be nearly coplanar with the phenyl ring, although significant twisting can occur. nih.gov Conversely, the nitro group, due to steric hindrance from the adjacent acetamido group, is typically twisted out of the plane of the phenyl ring. iucr.org The ethoxy group also possesses rotational freedom.
MD simulations of this compound would allow for:
Mapping Conformational Energy Landscapes: Identifying the most stable conformers (low-energy states) and the energy barriers between them.
Analyzing Torsional Angles: Quantifying the degree of rotation for the nitro, ethoxy, and acetamide substituents over time.
Studying Intramolecular Interactions: Investigating the probability and dynamics of intramolecular hydrogen bonds, such as the one potentially forming between the N-H of the amide and an oxygen atom of the ortho-nitro group, which is a common feature in related crystal structures. iucr.org
Such simulations are critical for understanding how the molecule's shape might change in different environments and how its conformation relates to its function, for example, in binding to a biological target.
Prediction of Spectroscopic Parameters for this compound
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be used to interpret and validate experimental data. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and mass spectra are routinely performed.
The NIST Chemistry WebBook provides an experimental condensed-phase IR spectrum for this compound. nist.gov Theoretical prediction of this spectrum using quantum chemical methods (e.g., DFT) involves calculating the vibrational frequencies of the molecule's bonds. Comparing the calculated frequencies with the experimental spectrum helps to assign specific peaks to particular vibrational modes (e.g., N-H stretch, C=O stretch, N-O asymmetric stretch).
The table below lists prominent peaks from the experimental IR spectrum that computational models would aim to reproduce.
| Experimental Peak (cm⁻¹) | Potential Assignment |
|---|---|
| ~3400 | N-H Stretch |
| ~2980 | C-H Stretch (Aliphatic) |
| ~1680 | C=O Stretch (Amide I) |
| ~1580 | C=C Stretch (Aromatic) |
| ~1520 | N-O Asymmetric Stretch (Nitro) |
| ~1350 | N-O Symmetric Stretch (Nitro) |
| ~1250 | C-O-C Asymmetric Stretch (Ether) |
Data sourced from NIST IR Spectrum. nist.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus in the presence of a magnetic field. These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the chemical structure. Mass spectrometry fragmentation patterns can also be modeled by calculating the energies of different bond cleavages in the ionized molecule.
Computational Studies on Reaction Mechanisms of this compound
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies can map the potential energy surfaces for various transformations, identifying transition states, intermediates, and activation energies.
Given its functional groups, several reaction types are of significant interest for computational investigation:
Reduction of the Nitro Group: The nitro group is a common site for metabolic reduction, which can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. Computational studies can model the stepwise addition of hydrogen atoms or electrons, calculate the reaction energetics, and provide insight into the stability of the intermediates.
Hydrolysis of the Amide Bond: The stability of the acetamide linkage to hydrolysis can be investigated by modeling the reaction pathway, typically involving nucleophilic attack at the carbonyl carbon. Calculating the activation energy for this process can predict the compound's stability under different pH conditions.
Electrophilic Aromatic Substitution: The electronic nature of the substituted ring, influenced by the activating ethoxy group and the deactivating nitro and acetamido groups, dictates the likely sites for further electrophilic attack. Computational models can calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict the most reactive sites on the aromatic ring.
By simulating these reaction pathways, computational chemistry provides a molecular-level understanding of the compound's reactivity and potential metabolic fate, guiding further synthetic and biological studies.
Applications of N 4 Ethoxy 2 Nitrophenyl Acetamide in Chemical Science and Materials Research
N-(4-Ethoxy-2-nitrophenyl)acetamide as an Intermediate in Organic Synthesis
This compound serves as a valuable intermediate building block in organic synthesis. Its molecular architecture, featuring an acetamido group, a nitro group, and an ethoxy group on a benzene (B151609) ring, provides multiple reactive sites for constructing more complex molecules. The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (nitro) influences the reactivity of the aromatic ring, making it a versatile precursor.
The synthesis of this compound itself is illustrative of fundamental organic reactions. A common preparative route involves the acetylation of 4-ethoxy-2-nitroaniline (B1294931). This reaction, typically carried out using acetic anhydride (B1165640) in an acetic acid solvent, is a classic example of nucleophilic acyl substitution. iucr.orgnih.gov The amino group of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride to form the stable amide product.
Once synthesized, the compound can undergo various transformations. The nitro group can be reduced to an amine, which can then be used to form heterocyclic rings or participate in other coupling reactions. The aromatic ring itself is subject to further electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents. This versatility makes it a key starting material for the synthesis of a range of more complex organic compounds. jcbsc.org
Potential Applications in Advanced Materials Science (Excluding Direct Biological Activity)
The potential utility of this compound in materials science stems from its specific molecular structure and resulting solid-state properties. Research into analogous compounds has revealed that the interplay of substituents on the phenyl ring dictates molecular conformation and intermolecular interactions, which are critical for the design of new materials.
Crystallographic studies on the closely related N-(4-methoxy-2-nitrophenyl)acetamide provide insight into the structural nature of these molecules. iucr.orgnih.govresearchgate.net The ethoxy analogue, this compound, also exhibits a significantly non-planar structure. nih.gov The deviation from planarity is described by the torsion angles between the substituents and the central phenyl ring. For this compound, these angles have been reported, indicating a specific three-dimensional conformation. nih.gov This inherent non-planarity influences how the molecules pack in a crystal lattice, affecting the material's bulk properties such as density and melting point.
Furthermore, the presence of the nitro group and the amide linkage allows for the formation of hydrogen bonds. In related structures, both intramolecular hydrogen bonds (for example, between the amide N-H and an oxygen of the ortho-nitro group) and intermolecular hydrogen bonds have been observed. researchgate.netnih.gov These directional interactions are fundamental in crystal engineering, as they can be used to guide the self-assembly of molecules into predictable supramolecular architectures like sheets or chains. iucr.org The specific arrangement of molecules in the solid state, governed by these weak interactions, can influence the electronic and optical properties of the material, opening avenues for its potential use in specialized applications.
Table 1: Physicochemical and Crystallographic Data for this compound
This table summarizes key computed properties and experimental structural data for the compound.
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | This compound | nih.govnist.gov |
| CAS Number | 885-81-4 | nih.govnist.gov |
| Molecular Formula | C₁₀H₁₂N₂O₄ | nih.govnist.gov |
| Molecular Weight | 224.21 g/mol | nih.gov |
| Computed Properties | ||
| XLogP3 | 1.5 | nih.gov |
| Monoisotopic Mass | 224.07970687 Da | nih.gov |
| Structural Data (Torsion Angles) | ||
| Ethoxy Group | 0.56 (12)° | nih.gov |
| Nitro Group | -14.94 (13)° | nih.gov |
| Acetamido Group | 18.23 (15)° | nih.gov |
Note: Torsion angles are based on crystallographic data from a closely related structural report.
Role in Academic Teaching and Practical Organic Chemistry Education
This compound and its synthesis provide an excellent platform for teaching fundamental concepts in practical organic chemistry. Its preparation and characterization encompass a range of core laboratory techniques and theoretical principles.
Synthesis and Reaction Mechanisms: The synthesis of the compound's precursor, 4-ethoxy-2-nitroaniline, via the nitration of p-ethoxyaniline, is a classic example of an electrophilic aromatic substitution reaction. jcbsc.org The subsequent acetylation to form the final product demonstrates nucleophilic acyl substitution. iucr.orgnih.gov These two steps allow students to engage with and understand two of the most important reaction types in organic chemistry. The regiochemistry of the nitration step also serves as a practical example of directing group effects on an aromatic ring.
Purification and Characterization: Following synthesis, the crude product must be purified. Recrystallization, a technique frequently used for this compound and its analogs, is a cornerstone of the undergraduate organic chemistry laboratory curriculum, teaching principles of solubility and crystal growth. iucr.orgnih.gov
Characterization of the final product is crucial for confirming its identity and purity, a point emphasized by chemical suppliers who may sell such compounds without providing analytical data, placing the responsibility on the researcher. sigmaaldrich.com The process introduces students to essential analytical techniques:
Spectroscopy: The availability of infrared (IR) and mass spectrometry (MS) data from databases like the National Institute of Standards and Technology (NIST) allows students to compare their experimental spectra with reference data to confirm the structure. nist.govnist.gov
Melting Point: Determining the melting point is a simple yet effective method for assessing the purity of the synthesized crystalline product. echemi.com
By combining synthesis, purification, and spectroscopic analysis, the preparation of this compound serves as a comprehensive and instructive laboratory exercise.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 885-81-4 | C₁₀H₁₂N₂O₄ |
| 4-Ethoxy-2-nitroaniline | 6268-05-9 | C₈H₁₀N₂O₃ |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ |
| Acetic Acid | 64-19-7 | C₂H₄O₂ |
| N-(4-methoxy-2-nitrophenyl)acetamide | 885-80-3 | C₉H₁₀N₂O₄ |
Conclusion and Future Perspectives in N 4 Ethoxy 2 Nitrophenyl Acetamide Research
Summary of Key Academic Contributions and Findings
N-(4-Ethoxy-2-nitrophenyl)acetamide has emerged as a compound of significant academic interest, primarily due to its role as a crucial synthetic intermediate and its relevance in the study of drug metabolism and toxicology. Research has established it as an aromatic acetamide (B32628) derivative featuring a nitro group at the 2-position and an ethoxy substituent at the 4-position of the phenyl ring. Its structural characteristics, particularly the electron-withdrawing nitro group and the electron-donating ethoxy group, are pivotal in defining its chemical reactivity.
Key academic contributions have centered on its function as a precursor in the synthesis of more complex, biologically active molecules. It serves as a key intermediate in the creation of heterocyclic compounds, such as thiadiazoles and triazoles, which are classes of molecules investigated for their potential antimicrobial and antitumor properties. The synthesis of related structures, for instance, the acetylation of a corresponding aniline (B41778) derivative with acetic anhydride (B1165640), provides a foundational methodology that underscores its accessibility for further chemical exploration. nih.govresearchgate.net
A significant area of research has been the investigation into the formation of nitrated alkoxyacetanilides through reactions with cellular oxidants. nih.gov Studies on analogous compounds like N-(4-hydroxy-2-nitrophenyl)acetamide have shown they can be formed when common drugs, such as acetaminophen, react with species like peroxynitrite, especially in the presence of carbon dioxide. nih.govresearchgate.net This line of inquiry suggests that this compound could be a potential metabolite of its parent analgesic, phenacetin (B1679774) (4-ethoxyacetanilide), a drug withdrawn due to toxicity concerns. nih.gov This toxicological connection represents a critical finding, linking the compound to pathways of oxidative stress and drug-induced pathology. nih.gov
Structural studies, often by comparison to its methoxy (B1213986) and hydroxy analogues, have provided insight into its molecular geometry. X-ray crystallography on related compounds reveals a non-planar structure where the substituent groups are twisted relative to the central phenyl ring. nih.govresearchgate.net For instance, in a closely related ethoxy compound, the torsion angles for the ethoxy, nitro, and acetamido groups relative to the phenyl ring were found to be 0.56 (12)°, -14.94 (13)°, and 18.23 (15)°, respectively, indicating significant deviation from planarity. nih.gov
Interactive Data Table: Crystallographic Data for Related Acetamides
| Compound | Torsion Angle (Nitro Group) | Torsion Angle (Acetamido Group) | Key Structural Feature | Reference |
| N-(4-Methoxy-2-nitrophenyl)acetamide | -12.8 (5)° | 25.4 (5)° | Intramolecular N-H···O hydrogen bond to nitro group. | nih.govresearchgate.net |
| This compound analogue | -14.94 (13)° | 18.23 (15)° | Similar non-planar deviations to the methoxy analogue. | nih.gov |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | -0.79 (19)° | 3.1 (2)° | Considerably more planar due to intermolecular hydrogen bonding. | nih.gov |
Identification of Unaddressed Research Questions
Despite the foundational knowledge established, several research questions concerning this compound remain unanswered, pointing toward fertile ground for future investigation.
Elucidation of Toxicological Roles: While its formation is suspected as a nitrated product of phenacetin metabolism under oxidative stress, direct evidence and the full toxicological implications are not yet established. nih.gov A critical unaddressed question is: To what extent is this compound formed in vivo from phenacetin, and what specific cellular damage does it cause?
Full Spectrum of Biological Activity: The compound and its derivatives are noted for potential antimicrobial and anti-inflammatory activities, but these have not been fully characterized. Comprehensive screening against a wider range of bacterial, fungal, and inflammatory models is needed. What are the specific molecular targets through which it or its downstream products exert biological effects?
Optimization of Synthetic Pathways: Although it is used as a synthetic intermediate, the full scope of its utility as a building block is unexplored. Research is needed to develop novel, efficient, and scalable synthetic routes to create diverse libraries of heterocyclic compounds derived from it. Can new catalytic methods be developed to enhance the efficiency of its use in multi-step syntheses?
Mechanistic Details of Formation: The precise mechanisms by which 4-alkoxyacetanilides are transformed into their nitrated derivatives by cellular oxidants are still under investigation. nih.govresearchgate.net Further studies are required to understand the kinetics and substrate specificity of these reactions. What are the key reactive oxygen or nitrogen species (RONS) responsible, and what are the reaction intermediates?
Prognostication for Future Chemical Discoveries and Methodological Advancements
The future of research on this compound is likely to be driven by advancements in both synthetic chemistry and analytical biochemistry.
Future Chemical Discoveries: The most significant discoveries are anticipated in the realm of medicinal chemistry and toxicology. There is a strong possibility that novel derivatives synthesized from this compound will yield compounds with potent and selective biological activities, potentially leading to new therapeutic leads. Furthermore, its isolation from biomimetic oxidation reactions of parent drugs strongly suggests that analogous nitrated metabolites may be discovered in vivo, which could reshape our understanding of the pharmacology and toxicity of 4-alkoxyacetanilide analgesics. nih.gov This could lead to the identification of new biomarkers for oxidative stress or drug-induced toxicity.
Methodological Advancements: Progress in this area will rely heavily on sophisticated analytical techniques. The development of highly sensitive mass spectrometry and liquid chromatography methods (LC-MS/MS) will be crucial for detecting and quantifying trace amounts of this compound and its metabolites in complex biological matrices. Advances in single-crystal X-ray diffraction will continue to provide high-resolution structural data, shedding more light on structure-activity relationships. nih.govresearchgate.net Moreover, the application of computational chemistry and molecular modeling will likely accelerate the design of new derivatives and help predict their biological targets and toxicological profiles, guiding synthetic efforts toward the most promising candidates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Ethoxy-2-nitrophenyl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves acetylation of a nitro-substituted aniline derivative. Key steps include maintaining a pH range of 5.5–6.5 during the reaction to prevent hydrolysis of the acetamide group and ensure selective nitration. Purification via recrystallization (e.g., using methanol or aqueous solutions) enhances purity . Ethoxylation of the phenyl ring can be achieved using Williamson ether synthesis, requiring careful temperature control (60–80°C) to avoid side reactions like over-nitration or de-ethoxylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- NMR : Monitor the acetamide proton at δ ~2.1 ppm (singlet, 3H) and the ethoxy group’s methylene protons at δ ~1.3–1.5 ppm (triplet) and δ ~4.0–4.2 ppm (quartet). Aromatic protons near the nitro group appear downfield (δ ~8.0–8.5 ppm) due to electron withdrawal .
- IR : Key peaks include C=O stretching (~1650–1680 cm⁻¹), NO₂ asymmetric stretching (~1520 cm⁻¹), and C-O (ethoxy) stretching (~1250 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 224.21 (C₁₀H₁₂N₂O₄) confirms the molecular formula .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its physicochemical properties, and what intermolecular interactions are critical in its solid-state arrangement?
- Methodological Answer : X-ray diffraction reveals a monoclinic crystal system (space group C2/c) with unit cell parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å. The nitro group’s planarity with the aromatic ring (torsion angle <5°) enhances conjugation, while intermolecular hydrogen bonds (e.g., C–H···O between methyl hydrogens and carbonyl oxygen) stabilize the lattice. These interactions affect solubility and melting behavior .
Q. What are the common side reactions encountered during the synthesis of nitro-substituted acetamides, and how can chemoselective strategies mitigate these issues?
- Methodological Answer :
- Nitration Over-reaction : Competing nitration at the 3-position can occur. Use controlled nitric acid stoichiometry and low temperatures (0–5°C) to favor 2-nitro regioselectivity .
- Hydrolysis of Acetamide : Maintain neutral pH (5.5–6.5) during synthesis to prevent acid- or base-catalyzed cleavage of the acetamide group .
- Chemoselective Acetylation : Enzymatic catalysts (e.g., lipases) or protecting groups (e.g., tert-butoxycarbonyl) can shield amine groups during ethoxylation or nitration steps .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Techniques include:
- DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks for melting or decomposition) .
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
- Elemental Analysis : Verify purity (>98%) to rule out solvent or byproduct interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
